1-(Chloromethyl)-9H-thioxanthen-9-one
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Overview
Description
1-(Chloromethyl)-9H-thioxanthen-9-one is an organic compound that belongs to the thioxanthene family Thioxanthenes are known for their tricyclic structure, which includes a sulfur atom This compound is characterized by the presence of a chloromethyl group attached to the thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-9H-thioxanthen-9-one can be synthesized through several methods. One common approach involves the chloromethylation of thioxanthone. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antipsychotic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-9H-thioxanthen-9-one is primarily related to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The compound’s tricyclic structure also allows it to interact with specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
1-(Chloromethyl)-9H-thioxanthen-9-one can be compared with other thioxanthene derivatives, such as:
Thioxanthone: Lacks the chloromethyl group but shares the tricyclic structure.
9H-Thioxanthen-9-one: Similar structure but without the chloromethyl substitution.
Chloromethylthioxanthene: Similar substitution pattern but different core structure.
Uniqueness: The presence of the chloromethyl group in this compound imparts unique reactivity and potential biological activity, distinguishing it from other thioxanthene derivatives .
Properties
CAS No. |
53424-09-2 |
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Molecular Formula |
C14H9ClOS |
Molecular Weight |
260.7 g/mol |
IUPAC Name |
1-(chloromethyl)thioxanthen-9-one |
InChI |
InChI=1S/C14H9ClOS/c15-8-9-4-3-7-12-13(9)14(16)10-5-1-2-6-11(10)17-12/h1-7H,8H2 |
InChI Key |
IGVBLKQBHMKESQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)CCl |
Origin of Product |
United States |
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